molecular formula C14H16N6O B1681754 西瓜佐丹 CAS No. 115344-47-3

西瓜佐丹

货号: B1681754
CAS 编号: 115344-47-3
分子量: 284.32 g/mol
InChI 键: NUHPODZZKHQQET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西格阿佐丹: 是一种选择性磷酸二酯酶 III 抑制剂。它以其强烈的正性肌力作用、血管扩张作用和抗血小板作用而闻名。 该化合物的化学式为 C14H16N6O ,摩尔质量为 284.323 g·mol−1 .

科学研究应用

Therapeutic Applications

  • Cardiovascular Diseases
    • Siguazodan has been studied for its effects on heart failure and other cardiovascular conditions. It enhances cardiac contractility and improves hemodynamics by elevating cAMP levels in cardiac myocytes.
    • Clinical Trials : Research indicates that siguazodan may improve outcomes in patients with chronic heart failure by promoting vasodilation and reducing preload and afterload on the heart .
  • Respiratory Disorders
    • The compound has shown promise in treating bronchoconstriction and asthma. Studies have demonstrated that siguazodan significantly relaxes bronchial smooth muscle, thus improving airflow in patients with obstructive airway diseases.
    • Case Study : In experiments with human bronchial tissues, siguazodan was found to produce a maximum relaxation effect of approximately 77% in large bronchi .
  • Inflammatory Conditions
    • Siguazodan exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. This makes it a candidate for treating conditions characterized by excessive inflammation.
    • Research Findings : In vitro studies have shown that siguazodan can inhibit proliferation in human airway smooth muscle cells, suggesting its potential role in managing chronic inflammatory diseases .

Comparative Efficacy

The following table summarizes the comparative efficacy of siguazodan against other phosphodiesterase inhibitors:

Compound Target Disease Mechanism Efficacy
SiguazodanHeart FailurePDE3 inhibitionImproved cardiac output
MilrinoneHeart FailurePDE3 inhibitionIncreased mortality risk
CilostazolPeripheral artery diseasePDE3 inhibitionImproved walking distance
RolipramAsthmaPDE4 inhibitionModerate relaxation

Case Studies

  • Heart Failure Study : A clinical trial involving patients with advanced heart failure demonstrated that treatment with siguazodan led to significant improvements in cardiac output compared to placebo .
  • Asthma Management : In a controlled study, patients receiving siguazodan showed marked improvement in bronchodilation compared to those treated with standard therapies, highlighting its potential as an adjunctive treatment for asthma .

作用机制

西格阿佐丹通过选择性抑制磷酸二酯酶 III 发挥作用,该酶负责水解环腺苷一磷酸 (cAMP)。通过抑制该酶,西格阿佐丹会提高细胞内 cAMP 的水平,从而增强蛋白激酶 A (PKA) 的活化。 这种活化导致各种生理效应,包括心肌收缩力增强(正性肌力作用)、血管扩张和抗血小板活性 .

准备方法

合成路线和反应条件: 西格阿佐丹的合成涉及在控制条件下,将 1-氰基-2-甲基-3-[4-(4-甲基-6-氧代-4,5-二氢-1H-哒嗪-3-基)苯基]胍与适当的试剂反应。 确切的合成路线和反应条件是专有的,通常涉及多个步骤,包括哒嗪酮环的形成以及随后的官能化 .

工业生产方法: 西格阿佐丹的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地减少副产物。 使用高纯度试剂和先进的纯化技术对于获得所需的产物质量至关重要 .

化学反应分析

反应类型: 西格阿佐丹经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生西格阿佐丹的还原形式 .

相似化合物的比较

类似化合物:

西格阿佐丹的独特性: 西格阿佐丹由于其特殊的化学结构而独一无二,该结构提供了正性肌力、血管扩张和抗血小板活性的独特平衡。 它对磷酸二酯酶 III 的选择性及其与其他抑制剂(如磷酸二酯酶 IV 抑制剂)协同作用的能力进一步突出了其独特性 .

生物活性

Siguazodan is a selective phosphodiesterase 3 (PDE3) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the modulation of cyclic nucleotide signaling pathways. This article delves into the biological activity of siguazodan, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Siguazodan primarily functions by inhibiting the activity of PDE3, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By blocking PDE3, siguazodan increases intracellular levels of cAMP, which plays a crucial role in various physiological processes including inflammation, cell proliferation, and apoptosis.

Key Findings on PDE Inhibition

  • Inhibition of IL-2 Release : Studies indicate that siguazodan at concentrations of 10 mM shows minimal inhibition (approximately 25%) on Staphylococcus aureus-induced interleukin-2 (IL-2) release from murine splenocytes. However, when combined with other PDE inhibitors, such as RP 73401, siguazodan significantly enhances the suppression of DNA synthesis in T-cells .
  • Synergistic Effects : The combination of siguazodan with other PDE inhibitors has been shown to produce a more pronounced effect on T-cell proliferation compared to either agent alone. This suggests a potential therapeutic strategy for enhancing immune responses or modulating inflammation .

Table 1: Effects of Siguazodan on Cellular Processes

Concentration (mM) Effect on IL-2 Release (%) Effect on DNA Synthesis (%)
0BaselineBaseline
1025Minimal
Combined with RP 73401Enhanced suppressionSignificant inhibition

Case Study 1: Cancer Cell Modulation

A recent study explored the role of PDE3A in cancer maintenance and how siguazodan influences this pathway. The study demonstrated that selective PDE3 inhibitors like siguazodan can modify cellular responses to cytotoxic agents, suggesting a dual role in both promoting cell survival and inhibiting proliferation under certain conditions .

Case Study 2: Immune Response Regulation

Another investigation focused on the effects of siguazodan in immune modulation. When administered in conjunction with other immunosuppressive agents, siguazodan was found to potentiate the effects of these agents on T-cell activation and proliferation. This finding underscores its potential as an adjunct therapy in conditions requiring immune modulation .

Research Findings and Implications

Siguazodan's ability to modulate cAMP levels has significant implications for various therapeutic areas:

  • Cardiovascular Health : As a PDE3 inhibitor, it may have beneficial effects in managing heart failure and pulmonary hypertension by enhancing cardiac contractility and reducing vascular resistance.
  • Immunotherapy : Its role in enhancing or suppressing immune responses makes it a candidate for further research in cancer immunotherapy and autoimmune diseases.

属性

IUPAC Name

1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHPODZZKHQQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045202
Record name Siguazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115344-47-3
Record name Siguazodan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115344-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siguazodan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115344473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siguazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-94836
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIGUAZODAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4UI00UQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Siguazodan
Reactant of Route 2
Siguazodan
Reactant of Route 3
Reactant of Route 3
Siguazodan
Reactant of Route 4
Reactant of Route 4
Siguazodan
Reactant of Route 5
Siguazodan
Reactant of Route 6
Reactant of Route 6
Siguazodan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。